Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC13714562
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClF2NO2 |
|---|---|
| Molecular Weight | 229.65 g/mol |
| IUPAC Name | methyl 2-(3,3-difluoropiperidin-4-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)4-6-2-3-11-5-8(6,9)10;/h6,11H,2-5H2,1H3;1H |
| Standard InChI Key | KFUDEQLHQHPZCA-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1CCNCC1(F)F.Cl |
| Canonical SMILES | COC(=O)CC1CCNCC1(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₈H₁₃F₂NO₂·HCl, with a molar mass of 229.65 g/mol. Its SMILES notation (COC(=O)CC1CCNCC1(F)F.Cl) and InChI key (IOKKUKWKMCLWRM-UHFFFAOYSA-N) provide unambiguous structural representation . The piperidine ring’s 3,3-difluoro substitution introduces steric and electronic effects that influence conformational dynamics, as evidenced by computed collision cross-sections (CCS) for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 194.09871 | 144.2 |
| [M+Na]+ | 216.08065 | 151.9 |
| [M-H]- | 192.08415 | 141.1 |
Table 1: Collision cross-section data for major adducts .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution or catalytic fluorination of piperidine precursors. A common pathway involves:
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Acylation: Reacting 3,3-difluoropiperidin-4-ylmethanol with methyl chloroacetate.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges
Fluorination efficiency and regioselectivity remain critical bottlenecks. Industrial-scale production employs flow chemistry to mitigate exothermic risks associated with fluorine gas. Purity levels exceeding 95% are achievable via recrystallization from ethanol-water mixtures .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt enhances aqueous solubility (estimated logP = 1.2) compared to the free base. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage .
Spectroscopic Profiles
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IR: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C-F).
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NMR: δ 4.2–4.4 ppm (piperidine H-4), δ 3.7 ppm (methoxy group).
Applications in Pharmaceutical Research
Drug Intermediate Utility
The compound’s difluoropiperidine moiety is prized in kinase inhibitor design, notably for Alzheimer’s disease targets like glycogen synthase kinase-3β (GSK-3β). Fluorine atoms enhance blood-brain barrier penetration, as observed in related phenanthridine derivatives .
Case Study: Analogous Compounds
Methyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 81270-37-3) demonstrates anticonvulsant activity in murine models, suggesting potential neuropharmacological applications for the difluoro variant .
Comparative Analysis with Fluorinated Piperidines
Table 2: Functional comparison with structural analogs.
Future Research Directions
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In Vivo Pharmacokinetics: Absence of published ADME data necessitates rodent studies.
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Crystallography: X-ray diffraction to resolve absolute configuration.
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Target Identification: High-throughput screening against epigenetic regulators.
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